Benzenamine, 4-fluoro-N-(2-furanylmethylene)-
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Overview
Description
4-Fluoro-N-(furan-2-ylmethylene)aniline is an organic compound with the molecular formula C11H8FNO It is a heterocyclic building block that contains both a furan ring and a fluorinated aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(furan-2-ylmethylene)aniline typically involves the condensation of 4-fluoroaniline with furfural. The reaction is carried out under mild conditions, often in the presence of an acid catalyst such as acetic acid. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Fluoro-N-(furan-2-ylmethylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(furan-2-ylmethylene)aniline undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-Fluoro-N-(furan-2-ylmethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-(furan-2-ylmethylene)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(furan-2-ylmethylene)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the furan ring can contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(furan-2-ylmethyl)aniline: Similar structure but with a methyl group instead of a methylene linkage.
N-(furan-2-ylmethylene)aniline: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Fluoro-N-(2-methylpentan-2-yl)aniline: Contains a different alkyl group, leading to variations in physical and chemical properties.
Uniqueness
4-Fluoro-N-(furan-2-ylmethylene)aniline is unique due to the combination of a fluorinated aromatic ring and a furan moiety
Properties
CAS No. |
13533-21-6 |
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Molecular Formula |
C11H8FNO |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C11H8FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |
InChI Key |
VBDKWOFAAZNWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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